Albuterol adipate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Albuterol adipate is a salt of Albuterol -- β2-AR agonist. Albuterol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.

科学研究应用

Effects on Lower Esophageal Function

- Study Overview : Albuterol, a β2-adrenergic agonist, was analyzed for its pharmacodynamics on esophageal function in healthy volunteers. The study utilized a double-blind crossover design at an academic medical center. Albuterol's effects on the lower esophageal sphincter (LES) relaxation, transient LES relaxations (TLESRs), and esophageal contractions were measured. Results indicated that albuterol reduced LES basal tone and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner, suggesting potential implications for patients with acid reflux issues. However, the frequency of TLESRs was not significantly altered compared to placebo (Crowell et al., 2001).

Pharmacogenetic Drug Response

- Study Overview : A whole-genome sequencing pharmacogenetics study of 1,441 children with asthma identified genetic variants associated with bronchodilator drug response (BDR), including albuterol. This research highlighted significant racial/ethnic differences in albuterol drug response and identified genetic loci near genes linked to lung capacity, immunity, and β-adrenergic signaling. The study underscored the need for research on minority populations in pharmacogenetics (Mak et al., 2018).

Pharmacokinetics of Albuterol Salts

- Study Overview : The study investigated the production of slowly dissolving albuterol salts, including albuterol adipate, as a means to extend the drug's duration of action following aerosol delivery to the lung. Albuterol adipate's solubility, dissolution rates, and thermal properties were characterized, providing insights into its potential for prolonged therapeutic effects (Jashnani et al., 1993).

Aerosol Generation Performance

- Study Overview : This research compared aerosols formed by different salts of albuterol, including albuterol adipate, under varying environmental conditions. It assessed the impact of temperature and humidity on the performance of a model dry powder inhaler. The study found significant differences in inhaler performance outcomes between physical forms and across environmental conditions, contributing to the understanding of optimal physical forms for inhaler-based medications (Jashnani & Byron, 1996).

Clinical Trials and Effectiveness

- Study Overview : A randomized, placebo-controlled trial involving 282 patients with acute lung injury (ALI) tested the hypothesis that aerosolized albuterol would improve clinical outcomes. The primary outcome was ventilator-free days. The results suggested that aerosolized albuterol does not significantly improve clinical outcomes in patients with ALI, indicating that routine β2-agonist therapy in mechanically ventilated patients with ALI cannot be recommended (Lung, 2011).

属性

CAS 编号 |

149234-08-2 |

|---|---|

产品名称 |

Albuterol adipate |

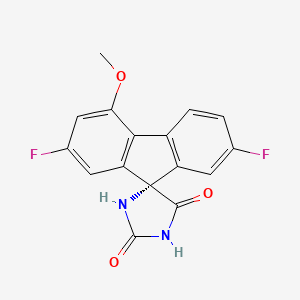

分子式 |

C32H52N2O10 |

分子量 |

624.8 g/mol |

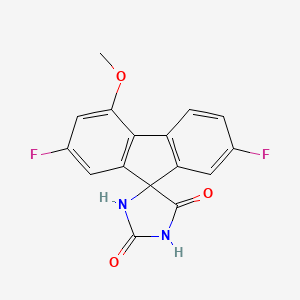

IUPAC 名称 |

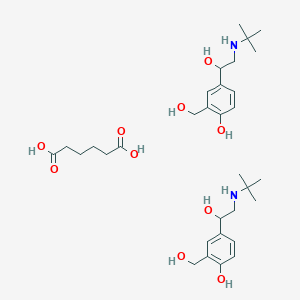

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |

InChI |

InChI=1S/2C13H21NO3.C6H10O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |

InChI 键 |

VNBHFEGZBMWMGV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

规范 SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Albuterol adipate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)

![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)